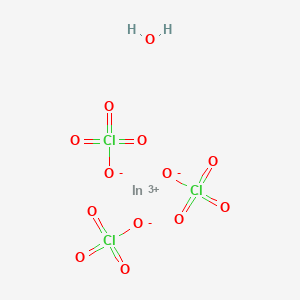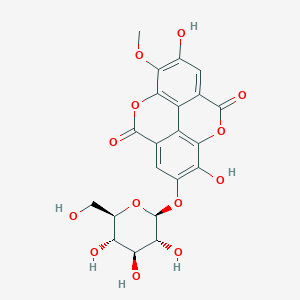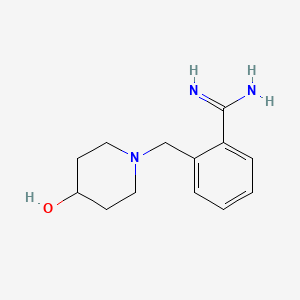![molecular formula C17H9Cl2F7N2O3 B12092932 N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide CAS No. 103015-81-2](/img/structure/B12092932.png)
N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple halogen atoms and a hexafluoropropoxy group, which contribute to its distinct reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and 1,1,2,3,3,3-hexafluoropropanol.
Formation of Intermediate: The 2,5-dichloroaniline is reacted with 1,1,2,3,3,3-hexafluoropropanol in the presence of a base to form 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.
Carbamoylation: The intermediate is then treated with phosgene or a similar carbamoylating agent to introduce the carbamoyl group.
Final Coupling: The resulting compound is coupled with 2-fluorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also critical to achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide exerts its effects involves interaction with specific molecular targets. The compound’s halogen atoms and fluorinated groups can enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lufenuron: Another benzoylurea compound with similar insecticidal properties.
Diflubenzuron: A related compound used as an insect growth regulator.
Hexaflumuron: Shares structural similarities and is used in pest control.
Uniqueness
N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide is unique due to its specific combination of halogen atoms and the hexafluoropropoxy group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
103015-81-2 |
|---|---|
Molekularformel |
C17H9Cl2F7N2O3 |
Molekulargewicht |
493.2 g/mol |
IUPAC-Name |
N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide |
InChI |
InChI=1S/C17H9Cl2F7N2O3/c18-8-6-12(31-17(25,26)14(21)16(22,23)24)9(19)5-11(8)27-15(30)28-13(29)7-3-1-2-4-10(7)20/h1-6,14H,(H2,27,28,29,30) |
InChI-Schlüssel |
BVLBJWGGGKMSKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)




![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)



![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)
